molecular formula C13H13N3O2S B11714660 n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide CAS No. 4709-19-7

n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide

Cat. No.: B11714660
CAS No.: 4709-19-7
M. Wt: 275.33 g/mol
InChI Key: AHYPQQDJTFMEJW-UHFFFAOYSA-N
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Description

(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound that features a benzodioxole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.

    Coupling of Benzodioxole and Thiazole Rings: The two rings are then coupled using a suitable linker, often involving a condensation reaction.

    Formation of the Imidamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural characteristics.

Mechanism of Action

The mechanism of action of (E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings can interact with active sites, potentially inhibiting or activating specific pathways. The N,N-dimethylmethanimidamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is unique due to its combination of a benzodioxole ring and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

4709-19-7

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

N'-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H13N3O2S/c1-16(2)7-14-13-15-10(6-19-13)9-3-4-11-12(5-9)18-8-17-11/h3-7H,8H2,1-2H3

InChI Key

AHYPQQDJTFMEJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC(=CS1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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